molecular formula C9H16O4 B010742 Dimethyl 2-methylhexanedioate CAS No. 19780-94-0

Dimethyl 2-methylhexanedioate

Cat. No.: B010742
CAS No.: 19780-94-0
M. Wt: 188.22 g/mol
InChI Key: NWQGXNKQFIEUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-methylhexanedioate, also known as dimethyl 2-methyladipate, is an organic compound with the molecular formula C9H16O4. It is an ester derived from 2-methylhexanedioic acid and is characterized by its two ester functional groups. This compound is commonly used in organic synthesis and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-methylhexanedioate can be synthesized through the esterification of 2-methylhexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where 2-methylhexanedioic acid and methanol are reacted in large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-methylhexanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 2-methylhexanedioic acid and methanol.

    Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: 2-methylhexanedioic acid and methanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-methylhexanedioate has diverse applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It serves as a building block for the synthesis of potential pharmaceutical agents.

    Polymer Chemistry: It is used in the production of specialty polymers and resins.

    Biological Studies: It is utilized in studies involving ester hydrolysis and enzyme activity.

Mechanism of Action

The mechanism of action of dimethyl 2-methylhexanedioate involves its interaction with various molecular targets depending on the specific reaction or application. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

    Dimethyl succinate: An ester derived from succinic acid, used in similar applications.

    Dimethyl glutarate: An ester derived from glutaric acid, also used in organic synthesis and polymer chemistry.

    Dimethyl adipate: An ester derived from adipic acid, commonly used in the production of polyesters and plasticizers.

Uniqueness: Dimethyl 2-methylhexanedioate is unique due to the presence of a methyl group on the hexanedioic acid backbone, which can influence its reactivity and physical properties compared to other similar esters. This structural difference can lead to variations in its behavior in chemical reactions and its suitability for specific applications.

Properties

IUPAC Name

dimethyl 2-methylhexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-7(9(11)13-3)5-4-6-8(10)12-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQGXNKQFIEUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941562
Record name Dimethyl 2-methylhexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-94-0
Record name Dimethyl-2-methyl adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2-methylhexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-methylhexanedioate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2-methylhexanedioate
Reactant of Route 3
Reactant of Route 3
Dimethyl 2-methylhexanedioate
Reactant of Route 4
Reactant of Route 4
Dimethyl 2-methylhexanedioate
Reactant of Route 5
Reactant of Route 5
Dimethyl 2-methylhexanedioate
Reactant of Route 6
Reactant of Route 6
Dimethyl 2-methylhexanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.